

# 5-Bromo-2-methylquinoline: A Technical Guide for Chemical Research and Development

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## Compound of Interest

Compound Name: **5-Bromo-2-methylquinoline**

Cat. No.: **B1281031**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromo-2-methylquinoline**, also known as 5-bromoquinaldine, is a substituted quinoline that serves as a critical building block in organic synthesis and medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 5-position and a methyl group at the 2-position makes **5-Bromo-2-methylquinoline** a versatile precursor for the synthesis of more complex molecular architectures. The bromine atom provides a reactive handle for various transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery programs.

This technical guide provides comprehensive information on the properties, synthesis, reactivity, and experimental applications of **5-Bromo-2-methylquinoline**.

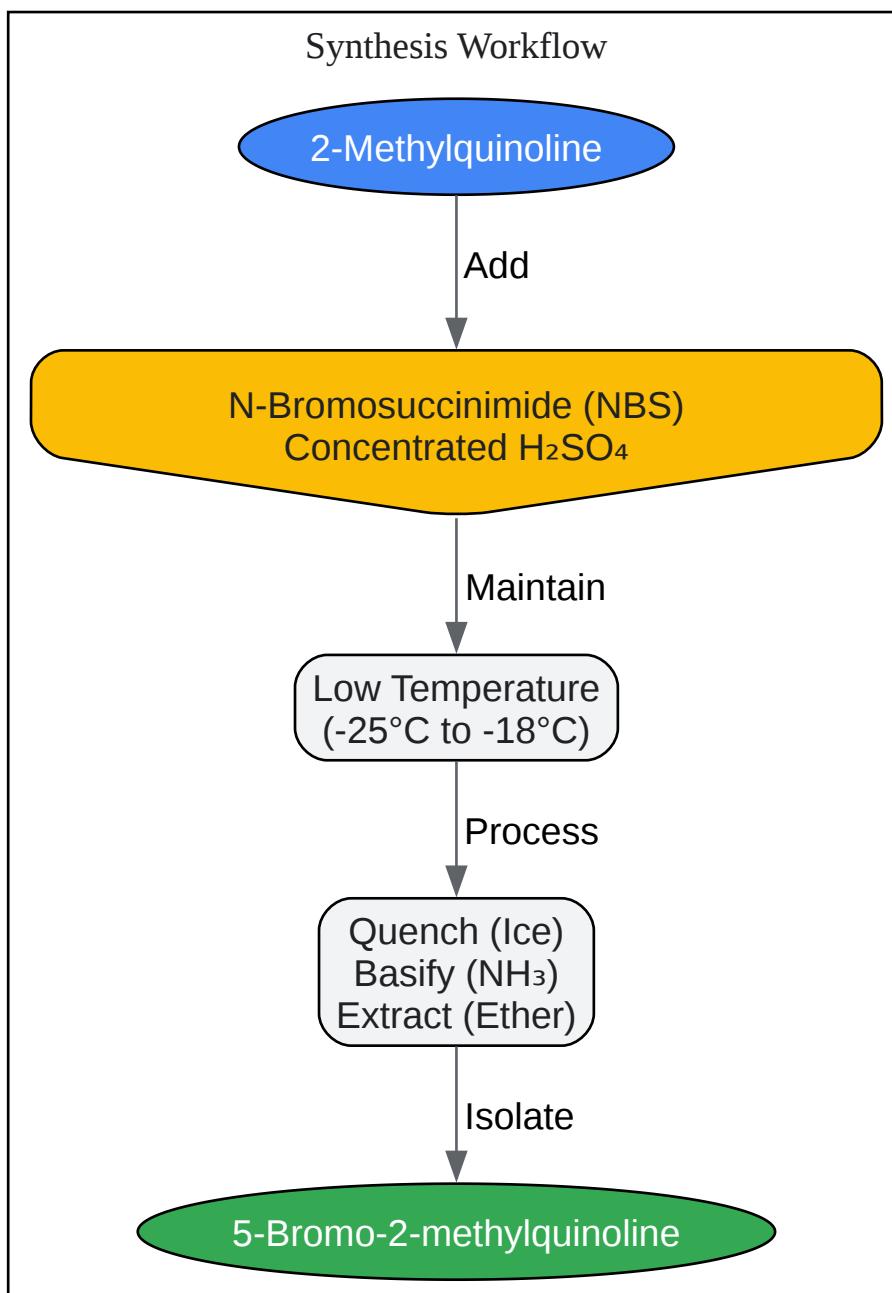
## Chemical Properties and Identifiers

**5-Bromo-2-methylquinoline** is a solid, typically appearing as a white to off-white crystalline powder at room temperature. Its core chemical and physical properties are summarized below.

Property	Value	Reference(s)
CAS Number	54408-52-5	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	<a href="#">[1]</a>
Molecular Weight	222.08 g/mol	<a href="#">[1]</a>
IUPAC Name	5-bromo-2-methylquinoline	
Synonym	5-Bromoquinaldine	
Boiling Point	299.7 °C	
Melting Point	Data not readily available. Similar compounds like 6-Bromo-2-methylquinoline melt at 101-105 °C, and 5-Bromoquinoline melts at 43-48 °C.	

## Synthesis of 5-Bromo-2-methylquinoline

The synthesis of **5-Bromo-2-methylquinoline** is typically achieved through the electrophilic bromination of 2-methylquinoline (quinaldine). The quinoline ring system undergoes electrophilic substitution, and the position of bromination can be controlled by the choice of reagents and reaction conditions. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid, which promotes regioselective bromination at the C5 position.



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**Caption:** Synthesis workflow for **5-Bromo-2-methylquinoline**.

## Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from a similar, well-established procedure for the bromination of isoquinoline.[\[2\]](#)

**Materials:**

- 2-Methylquinoline (1 equivalent)
- Concentrated Sulfuric Acid (96%)
- N-Bromosuccinimide (NBS, 1.1 equivalents), recrystallized
- Crushed Ice
- Ammonia solution (25% aq.)
- Diethyl ether
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

**Procedure:**

- **Reaction Setup:** In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, charge concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.
- **Addition of Substrate:** Slowly add 2-methylquinoline (1 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.
- **Cooling:** Cool the resulting solution to -25°C using a dry ice-acetone bath.
- **Bromination:** Add recrystallized N-Bromosuccinimide (1.1 eq.) portion-wise to the vigorously stirred solution. Maintain the internal temperature between -25°C and -20°C throughout the addition.
- **Reaction:** Stir the reaction mixture efficiently for 2-3 hours at -20°C, followed by an additional 3 hours at -18°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Pour the reaction mixture onto crushed ice (approx. 1 kg per 300 mL of acid).
- **Neutralization:** Adjust the pH of the resulting mixture to ~9.0 using 25% aqueous ammonia. Keep the flask in an ice-water bath to maintain the temperature below 25°C during

neutralization.

- Extraction: Transfer the alkaline suspension to a separatory funnel and extract with diethyl ether (3 x volumes).
- Purification: Combine the organic phases, wash with 1M NaOH and then with brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Final Product: Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain pure **5-Bromo-2-methylquinoline**.

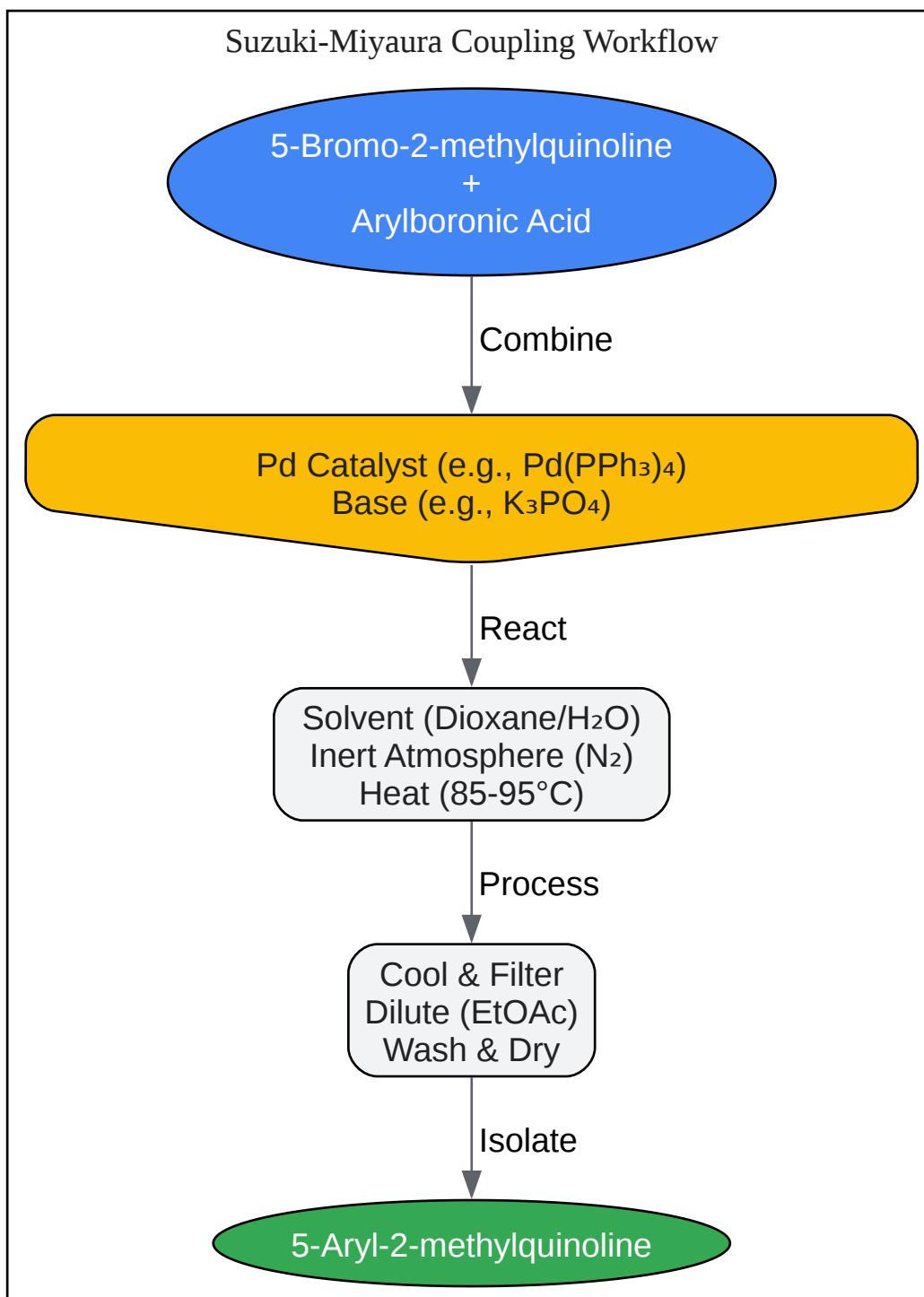
## Reactivity and Applications in Drug Development

The true utility of **5-Bromo-2-methylquinoline** in research and development lies in its capacity as a versatile synthetic intermediate. The carbon-bromine bond at the 5-position is a prime site for functionalization via transition metal-catalyzed cross-coupling reactions.

Key Reactions:

- Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting with an organoboron compound (e.g., arylboronic acid) to synthesize 5-aryl-2-methylquinolines.<sup>[3]</sup>
- Sonogashira Coupling: Introduction of alkynyl groups.
- Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond to introduce various amino functionalities.
- Nucleophilic Aromatic Substitution (SNAr): The bromine can be displaced by strong nucleophiles under specific conditions.

These transformations allow for the construction of diverse molecular libraries based on the 2-methylquinoline scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.



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